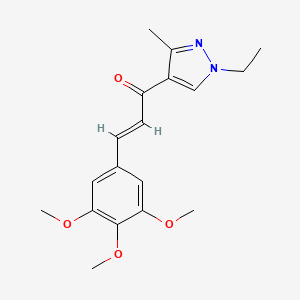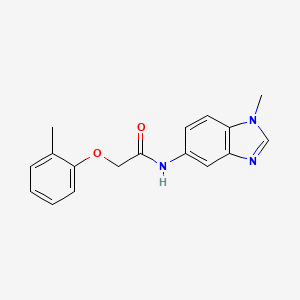
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research, drug development, and other areas of biomedical research.
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its cytotoxic activity against cancer cells. This makes it a promising compound for use in cancer research and drug development. However, one of the limitations of using this compound is its potential toxicity to normal cells, which may limit its use in certain applications.
Orientations Futures
There are many future directions for the study of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of future research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in humans.
Méthodes De Synthèse
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate, followed by the addition of 3-methyl-1-phenyl-1H-pyrazol-5-amine and glacial acetic acid. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been studied for its potential use in various areas of scientific research. One of the most promising applications is in cancer research, where this compound has shown cytotoxic activity against a variety of cancer cell lines. Additionally, this compound has been studied for its potential use in drug development, as it has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
(E)-1-(1-ethyl-3-methylpyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-6-20-11-14(12(2)19-20)15(21)8-7-13-9-16(22-3)18(24-5)17(10-13)23-4/h7-11H,6H2,1-5H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPYHEDKEIXPKY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl [2-(isopropylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5420772.png)

![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5420780.png)
![N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5420788.png)
![4-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5420793.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420801.png)
![6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5420807.png)
![7-(2-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5420815.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5420830.png)
![3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5420837.png)
![4-[(2,6-diisopropylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5420858.png)
![N-[2-(1,3-benzothiazol-2-ylthio)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5420861.png)

![N-(4-bromophenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5420871.png)
